molecular formula C15H27N7O B5371517 3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane

货号 B5371517
分子量: 321.42 g/mol
InChI 键: HMDMGRYAHSGAAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. BTK inhibition also leads to the disruption of the tumor microenvironment and the suppression of immune evasion mechanisms. This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as to inhibit cell migration and invasion. This compound has also been shown to modulate the immune system by enhancing the activity of T-cells and natural killer (NK) cells. In addition, this compound has been shown to reduce the production of inflammatory cytokines, which play a role in the development and progression of B-cell malignancies.

实验室实验的优点和局限性

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane has several advantages for use in lab experiments. Firstly, it is a highly potent and selective inhibitor of BTK, making it a valuable tool for studying the BCR signaling pathway. Secondly, this compound has shown promising results in preclinical models of B-cell malignancies, suggesting its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. Firstly, its mechanism of action is not fully understood, and further studies are needed to elucidate its downstream effects. Secondly, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

未来方向

There are several future directions for the development and application of 3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane. Firstly, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Secondly, combination therapies involving this compound and other targeted agents are being explored, with the aim of improving treatment outcomes. Thirdly, further studies are needed to understand the downstream effects of BTK inhibition by this compound, particularly in the context of the tumor microenvironment and immune system. Finally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.

合成方法

The synthesis of 3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane involves several steps, starting from commercially available starting materials. The key step involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tetrazole moiety and the propanoyl group. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized for large-scale production with high yield and purity.

科学研究应用

3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent inhibition of BTK activity, resulting in the suppression of B-cell proliferation and survival. This compound has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

属性

IUPAC Name

1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-3-(tetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O/c1-19-10-5-15(6-11-19)12-21(8-3-7-20(15)2)14(23)4-9-22-13-16-17-18-22/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDMGRYAHSGAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCCN2C)C(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。